2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine
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Overview
Description
2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine is a heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including corrosion inhibition, pharmaceuticals, and material sciences. The presence of amino groups at positions 4 and 5, along with a methyl group at position 2, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,2,3-benzotriazole with nitrous acid, followed by reduction to introduce the amino groups at positions 4 and 5. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and solvents used in the process are selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups to form different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazoles.
Scientific Research Applications
2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine finds applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the formulation of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s ability to chelate metal ions also plays a role in its biological and industrial applications. The exact pathways and targets vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
4,5,6,7-Tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar properties.
Tolyltriazole (4(5)-Methylbenzotriazole): Widely used as a corrosion inhibitor.
Uniqueness: 2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine is unique due to the presence of two amino groups and a methyl group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
127491-01-4 |
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Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methylbenzotriazole-4,5-diamine |
InChI |
InChI=1S/C7H9N5/c1-12-10-5-3-2-4(8)6(9)7(5)11-12/h2-3H,8-9H2,1H3 |
InChI Key |
RPECESLDLYDHSA-UHFFFAOYSA-N |
SMILES |
CN1N=C2C=CC(=C(C2=N1)N)N |
Canonical SMILES |
CN1N=C2C=CC(=C(C2=N1)N)N |
Synonyms |
2H-Benzotriazole-4,5-diamine, 2-methyl- |
Origin of Product |
United States |
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